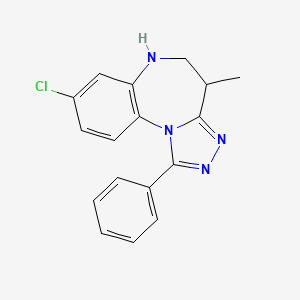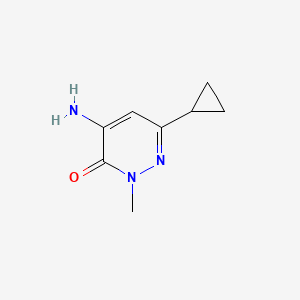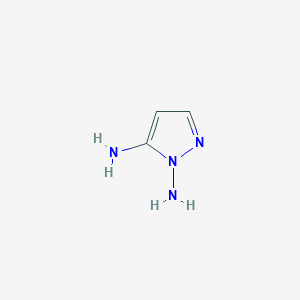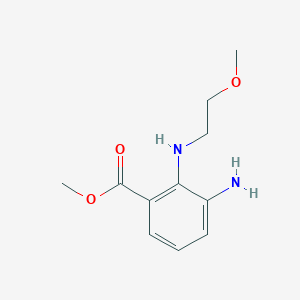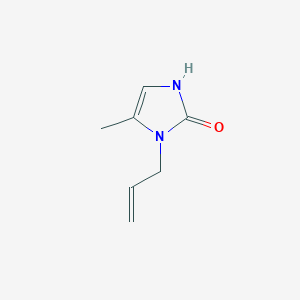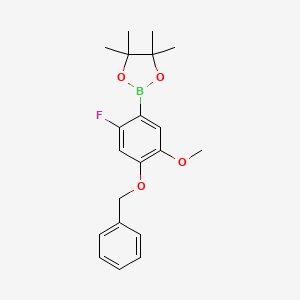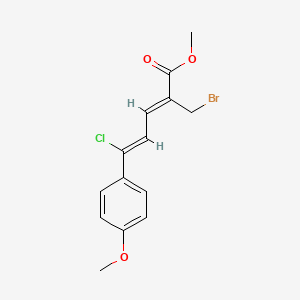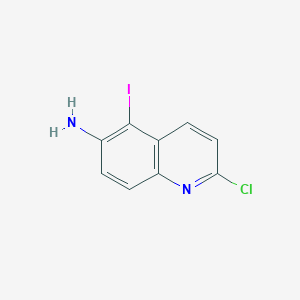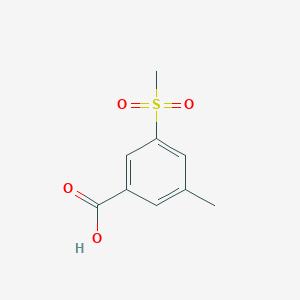
3-Methyl-5-(methylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C9H10O4S It is a derivative of benzoic acid, where the benzene ring is substituted with a methyl group at the 3-position and a methylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(methylsulfonyl)benzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.
Sulfonation: 3-aminotoluene undergoes sulfonation with methylsulfonyl chloride in the presence of a base to yield 3-methyl-5-(methylsulfonyl)aniline.
Oxidation: Finally, the amino group is oxidized to a carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: this compound can be converted to 3-carboxy-5-(methylsulfonyl)benzoic acid.
Reduction: The reduction of the sulfonyl group can yield 3-methyl-5-(methylthio)benzoic acid.
Substitution: Various substituted benzoic acids can be formed depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-(methylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-Methylsulfonylbenzoic acid: Lacks the methyl group, which can affect its physical and chemical properties.
3-Methyl-4-(methylsulfonyl)benzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness
3-Methyl-5-(methylsulfonyl)benzoic acid is unique due to the presence of both a methyl and a methylsulfonyl group on the benzene ring. This combination of substituents imparts specific chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C9H10O4S |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-methyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C9H10O4S/c1-6-3-7(9(10)11)5-8(4-6)14(2,12)13/h3-5H,1-2H3,(H,10,11) |
InChI Key |
CBYSRUGHZFEYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


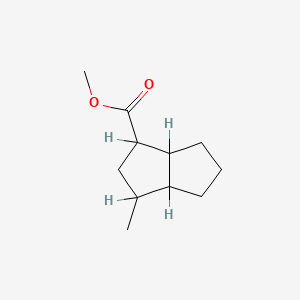
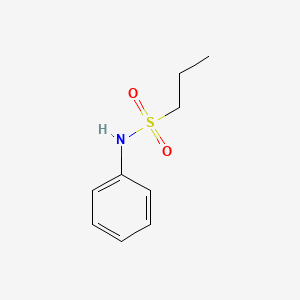
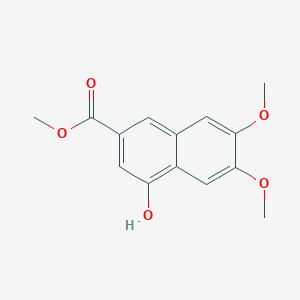
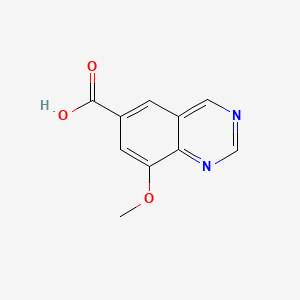
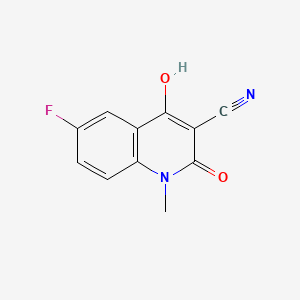
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
